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Compound Name: SHR2415

Cat. No.: B12397365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SHR2415 is a potent and selective, orally active inhibitor of Extracellular Signal-Regulated

Kinases 1 and 2 (ERK1/2).[1][2][3] As a critical downstream node in the RAS-RAF-MEK-ERK

signaling pathway, the inhibition of ERK1/2 presents a promising therapeutic strategy for

cancers with mutations in this pathway.[1][3] These application notes provide a summary of the

preclinical pharmacokinetic (PK) properties of SHR2415 and detailed protocols for its

evaluation in various animal models.

Data Presentation
The pharmacokinetic profile of SHR2415 has been evaluated in mice, rats, and dogs following

both intravenous (IV) and oral (p.o.) administration. The compound exhibits favorable

pharmacokinetic properties across these species, including high oral bioavailability.[3]

Table 1: Intravenous Pharmacokinetic Parameters of
SHR2415
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Species
Dose
(mg/kg)

CL
(mL/min/kg)

Vss (L/kg) t1/2 (h)
AUC
(ng/h/mL)

Mouse 1 10.1 1.1 1.9 1650

Rat 1 12.3 1.5 2.1 1354

Dog 0.5 4.5 1.2 4.1 1852

Data

extracted

from Li X, et

al. ACS Med

Chem Lett.

2022;13(4):7

01-706.[3]

Table 2: Oral Pharmacokinetic Parameters of SHR2415
Species

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng/h/mL)

F (%)

Mouse 2 875 1.0 2995 90.8

Rat 2 453 2.0 2735 101.0

Dog 2 621 1.0 3741 101.0

Data

extracted

from Li X, et

al. ACS Med

Chem Lett.

2022;13(4):7

01-706.[3]

Signaling Pathway
SHR2415 targets the ERK1 and ERK2 kinases, which are central components of the mitogen-

activated protein kinase (MAPK) signaling cascade. This pathway is frequently hyperactivated

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9014502/
https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014502/
https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


in cancer due to mutations in upstream proteins like RAS and RAF.
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Figure 1: SHR2415 Mechanism of Action in the MAPK Pathway.

Experimental Protocols
The following are detailed protocols for conducting preclinical pharmacokinetic studies of

SHR2415. These are representative protocols based on standard methodologies and the key

parameters reported for SHR2415.

Protocol 1: In Vivo Pharmacokinetic Study
1. Animal Models:

Species: Male BALB/c mice, Sprague-Dawley rats, and Beagle dogs.

Health Status: Healthy, specific-pathogen-free.

Acclimation: Animals should be acclimated to the facility for at least one week prior to the

study.

Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour

light/dark cycle. Standard chow and water should be provided ad libitum. Animals should be

fasted overnight before oral administration.

2. Dosing Formulation:

Intravenous (IV): Dissolve SHR2415 in a vehicle suitable for intravenous injection (e.g., 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to the desired concentration.

Oral (p.o.): Prepare a suspension or solution of SHR2415 in a suitable oral gavage vehicle

(e.g., 0.5% methylcellulose in water) to the desired concentration.

3. Administration:

IV Administration:

Mouse and Rat: Administer a single bolus dose of 1 mg/kg via the tail vein.

Dog: Administer a single bolus dose of 0.5 mg/kg via a cephalic vein.
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Oral Administration:

Mouse, Rat, and Dog: Administer a single dose of 2 mg/kg via oral gavage.

4. Blood Sampling:

Schedule: Collect serial blood samples at appropriate time points to adequately define the

plasma concentration-time profile. Suggested time points include:

IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

p.o.: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Collection:

Mice: Collect approximately 50 µL of blood per time point via saphenous or submandibular

vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).

Rats: Collect approximately 100-200 µL of blood per time point via the jugular vein or tail

vein into tubes containing an anticoagulant.

Dogs: Collect approximately 1 mL of blood per time point from a cephalic or jugular vein

into tubes containing an anticoagulant.

Processing: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate

the plasma. Store the plasma samples at -80°C until analysis.

5. Bioanalytical Method:

Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method

for the quantification of SHR2415 in plasma samples.

6. Pharmacokinetic Analysis:

Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin)

to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
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Figure 2: Experimental Workflow for Preclinical PK Studies.
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Protocol 2: Bioanalytical Method for SHR2415 in Plasma
1. Sample Preparation:

Thaw plasma samples on ice.

Perform protein precipitation by adding a suitable volume of cold acetonitrile (e.g., 3

volumes) containing an internal standard to a specific volume of plasma (e.g., 50 µL).

Vortex mix the samples to ensure complete protein precipitation.

Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the precipitated

proteins.

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS System:

Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable

of gradient elution.

Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Flow Rate: A typical flow rate would be 0.4 mL/min.

Gradient: Develop a gradient to ensure adequate separation of SHR2415 and the internal

standard from endogenous plasma components.

Mass Spectrometry: A triple quadrupole mass spectrometer operated in positive electrospray

ionization (ESI+) mode.

Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-

product ion transitions for SHR2415 and the internal standard.

3. Method Validation:
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The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA

or EMA) for selectivity, sensitivity (lower limit of quantification), accuracy, precision, recovery,

matrix effect, and stability (freeze-thaw, short-term, and long-term).

4. Data Analysis:

Quantify the concentration of SHR2415 in the unknown samples by comparing the peak area

ratio of the analyte to the internal standard against a calibration curve prepared in the same

biological matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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